molecular formula C11H14N2O2 B13546482 5-Amino-1-(3-hydroxypropyl)indolin-2-one

5-Amino-1-(3-hydroxypropyl)indolin-2-one

Cat. No.: B13546482
M. Wt: 206.24 g/mol
InChI Key: YTDMMIBNDLDCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-hydroxypropyl)indolin-2-one: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-hydroxypropyl)indolin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of indolin-2-one, which can be achieved through various methods, including the Fischer indole synthesis.

    Functionalization: The introduction of the amino group at the 5-position and the hydroxypropyl group at the 1-position can be achieved through nucleophilic substitution reactions. Common reagents used include amines and alkyl halides.

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the indolin-2-one ring, converting it to indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their mechanical and thermal properties.

Biology:

Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

    Agriculture: Potential use as a plant growth regulator or pesticide.

Comparison with Similar Compounds

Uniqueness:

    5-Amino-1-(3-hydroxypropyl)indolin-2-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-amino-1-(3-hydroxypropyl)-3H-indol-2-one

InChI

InChI=1S/C11H14N2O2/c12-9-2-3-10-8(6-9)7-11(15)13(10)4-1-5-14/h2-3,6,14H,1,4-5,7,12H2

InChI Key

YTDMMIBNDLDCBG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.